1,5-Hexadiene

Overview

Description

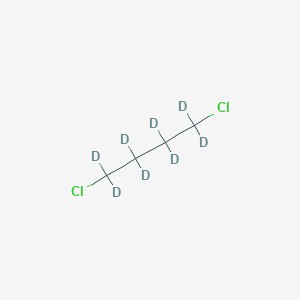

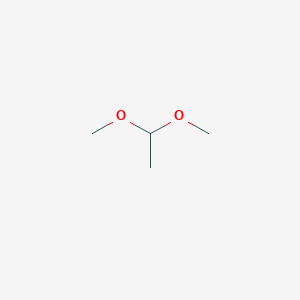

1,5-Hexadiene is an organic compound with the semi-developed formula CH2=CH-CH2-CH2-CH=CH2 . It is a colorless, volatile liquid and belongs to the group of dienes . It is used as a crosslinking agent and precursor to a variety of other compounds .

Synthesis Analysis

1,5-Hexadiene is produced commercially by the ethenolysis of 1,5-cyclooctadiene . The catalyst is derived from Re2O7 on alumina . A laboratory-scale preparation involves reductive coupling of allyl chloride using magnesium . This process involves placing magnesium chips in the reaction bottle first, then dropping the solution of anhydrous 3-chloro-1-propylene and anhydrous diethyl ether, then adding a small particle of iodine and stirring .Molecular Structure Analysis

The molecular structure of 1,5-Hexadiene is (CH2)2(CH=CH2)2 . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

1,5-Hexadiene is known to undergo a slow conversion to a polymer mainly formed due to the few zeolite acid sites . It generates double the heat of reaction on conversion to hexane when compared to the heat of hydrogenation of 1-hexene .Physical And Chemical Properties Analysis

1,5-Hexadiene is a colorless liquid with a boiling point of 59–60 °C . It has a molar mass of 82.146 g·mol−1 and a density of 0.692 g/mL at 25 °C .Scientific Research Applications

1,5-Hexadiene: A Comprehensive Analysis of Unique Scientific Research Applications

Cycloisomerization Studies: 1,5-Hexadiene is utilized in the study of Pd (II)-catalyzed cycloisomerization of functionalized 1,5-hexadienes. This process is significant in the synthesis of complex organic compounds and has implications in pharmaceuticals and agrochemicals .

Epoxidation Reactions: Researchers have explored the epoxidation of 1,5-Hexadiene using tert-butyl hydroperoxide (TBHP) as an oxidizing agent. This reaction is crucial for producing epoxy compounds, which are valuable in various industrial applications .

Polymer Research: 1,5-Hexadiene has been used in the development of new polyolefin elastomers (POE). It’s copolymerized with 1-hexene to compare curing behavior and ultimate properties with commercial rubbers like EPDM .

Radical Trapping Experiments: A study designed a 1,5-hexadiene bearing two lophyl radicals at C2 and C5 positions to trap a putative biradical intermediate intramolecularly. This research aids in understanding radical reactions and could impact materials science .

Pyrolysis and Oxidation Kinetics: The compound plays a role in kinetic modeling studies of pyrolysis and oxidation processes. It helps in understanding the molecular weight growth during propene pyrolysis and the formation of cyclopentadiene and benzene .

Optimization Studies: Response surface methodology (RSM) using Box-Behnken Design (BBD) has been employed to optimize the epoxidation of 1,5-hexadiene. This approach is essential for enhancing chemical reactions’ efficiency and yield .

Mechanism of Action

Safety and Hazards

1,5-Hexadiene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Hazardous polymerization may occur . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Future Directions

1,5-Hexadiene is used as a crosslinking agent and precursor to a variety of other compounds . It has been incorporated in the channels of a high-silica mordenite and analyzed by infrared spectroscopy, X-ray powder diffraction, thermogravimetry, and modeling techniques . This shows the potential of 1,5-Hexadiene in driving the growth of low-dimensional systems requiring covalent bond formation .

properties

IUPAC Name |

hexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGSKMBEVAICCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-96-3 | |

| Record name | 1,5-Hexadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4049323 | |

| Record name | 1,5-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | 1,5-Hexadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

221.0 [mmHg] | |

| Record name | 1,5-Hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,5-Hexadiene | |

CAS RN |

592-42-7 | |

| Record name | Diallyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-HEXADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Hexadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-HEXADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MTZ4764FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,5-hexadiene?

A1: 1,5-Hexadiene has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.

Q2: Are there different conformations of 1,5-hexadiene?

A2: Yes, 1,5-hexadiene exists in various conformations due to rotations around its single bonds. High-level theoretical calculations have revealed ten energetically distinct conformations, with the gauche(120)/anti/gauche(120) conformer predicted as the most stable. []

Q3: What spectroscopic techniques are used to characterize 1,5-hexadiene?

A3: Common spectroscopic methods for characterizing 1,5-hexadiene and its polymers include:

- NMR Spectroscopy: 1H NMR, 13C NMR, and DEPT (Distortionless Enhancement of Polarization Transfer) are vital for determining the microstructure of polymers derived from 1,5-hexadiene. [, , , ]

- IR Spectroscopy: This technique helps identify functional groups and analyze the composition of reaction products involving 1,5-hexadiene. []

Q4: Can 1,5-hexadiene undergo cyclopolymerization?

A4: Yes, 1,5-hexadiene readily undergoes cyclopolymerization using various catalysts, primarily metallocene catalysts, to form poly(methylene-1,3-cyclopentane) (PMCP). [, , ]

Q5: How does the choice of catalyst affect the cyclopolymerization of 1,5-hexadiene?

A5: Different catalysts lead to variations in PMCP microstructure:

- Catalyst Type: Bridged zirconocene catalysts incorporate higher amounts of 1,5-hexadiene compared to non-bridged zirconocene catalysts. []

- Chiral Catalysts: Optically active zirconocenes, such as (R,R)-(EBTHI)ZrBINOL, enable enantioselective cyclopolymerization, yielding optically active PMCP. []

- Phenoxyamine Hafnium Complexes: These catalysts produce PMCP with a high proportion of cis-cyclopentane rings and high isotacticity. []

Q6: Does the concentration of 1,5-hexadiene influence its cyclopolymerization?

A6: Yes, increasing the concentration of 1,5-hexadiene generally leads to a decrease in cyclization selectivity during copolymerization with propene. []

Q7: Are there examples of metal-catalyzed cyclization of 1,5-hexadiene beyond polymerization?

A7: Yes, titanocene complexes like Cp2TiCl and Cp2TiCl2, in combination with isopropylmagnesium bromide, catalyze the cyclization of 1,5-hexadiene to form five-membered ring compounds. []

Q8: How does the solvent affect the titanium-catalyzed cyclization of 1,5-hexadiene?

A8: THF is particularly effective in promoting cyclization and suppressing isomerization reactions during the titanium-catalyzed conversion of 1,5-hexadiene. []

Q9: What is the Cope rearrangement, and how does it relate to 1,5-hexadiene?

A9: The Cope rearrangement is a [, ] sigmatropic rearrangement where 1,5-hexadienes isomerize via a cyclic transition state. 1,5-Hexadiene is the simplest system that can undergo this reaction. [, , , ]

Q10: Is the Cope rearrangement of 1,5-hexadiene a concerted process?

A10: Computational studies using methods like MR-CISD and MR-AQCC support a concerted mechanism for the Cope rearrangement of 1,5-hexadiene, involving an aromatic transition state with C2h symmetry. []

Q11: How do substituents affect the Cope rearrangement of 1,5-hexadienes?

A11: Substituents can significantly impact the rate and selectivity of the Cope rearrangement:

- Electron-donating substituents at the Z-positions and electron-withdrawing substituents at the E-positions generally enhance the reaction rate. []

- Phenyl substituents at the 2,5-positions can lead to cooperative substituent effects, accelerating the rearrangement. []

- Fluorine atoms can influence both the kinetics and thermodynamics of the rearrangement, with terminally fluorinated 1,5-hexadienes potentially undergoing a stepwise radical mechanism. []

Q12: Can the Cope rearrangement be catalyzed?

A12: Yes, the Cope rearrangement can be catalyzed. For example, radical anions of specific 2,5-disubstituted 1,5-hexadienes have been shown to undergo electron-catalyzed Cope cyclization. [, ]

Q13: What computational methods are used to study 1,5-hexadiene and its reactions?

A13: Various computational chemistry methods have been employed:

- Density Functional Theory (DFT): Used to study the Cope rearrangement mechanism, predict conformer energies, and analyze transition state structures. [, , , , , , ]

- Multireference Configuration Interaction (MR-CISD & MR-AQCC): Employed for high-level geometry optimizations and energy calculations of the Cope rearrangement transition states. []

- Molecular Mechanics: Used to study conformational energies, but limitations in accurately predicting 1,5-hexadiene conformer energies have been highlighted. []

Q14: Are there applications of 1,5-hexadiene beyond its use as a monomer?

A14: Yes, 1,5-hexadiene is also used:

- As a probe molecule: Used to investigate the reactivity and selectivity of metal surfaces, like Pd(111) and Sn/Pt(111) alloys, towards unsaturated hydrocarbons. [, ]

- In organic synthesis: Used as a starting material for the synthesis of silicon-containing alkenes through hydrosilylation and dehydrogenative silylation reactions. []

- As a model system: Employed to study radical cyclizations and the effect of substituents on these reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)